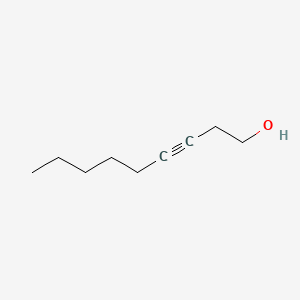

Non-3-yn-1-ol

Descripción

Propiedades

IUPAC Name |

non-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZVRLFUTNYDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185263 | |

| Record name | Non-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31333-13-8 | |

| Record name | 3-Nonyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31333-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Non-3-yn-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031333138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Non-3-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Non-3-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data of Non-3-yn-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Non-3-yn-1-ol, a valuable chemical intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, identification, and purity assessment of Non-3-yn-1-ol in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Non-3-yn-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6 | Triplet | 2H | -CH₂-OH (C1) |

| ~2.3 | Triplet of triplets | 2H | -C≡C-CH₂- (C2) |

| ~2.1 | Triplet | 2H | -CH₂-C≡C- (C5) |

| ~1.5 | Multiplet | 4H | -CH₂-CH₂- (C6, C7) |

| ~1.3 | Multiplet | 2H | -CH₂- (C8) |

| ~0.9 | Triplet | 3H | -CH₃ (C9) |

| Variable | Broad Singlet | 1H | -OH |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~80.5 | -C≡C- (C3 or C4) |

| ~79.5 | -C≡C- (C3 or C4) |

| ~61.0 | -CH₂-OH (C1) |

| ~31.5 | -CH₂- (C7) |

| ~28.5 | -CH₂- (C6) |

| ~22.0 | -CH₂- (C8) |

| ~20.0 | -C≡C-CH₂- (C2) |

| ~18.5 | -CH₂-C≡C- (C5) |

| ~13.5 | -CH₃ (C9) |

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| ~3330 | Strong, Broad | O-H Stretch | Alcohol |

| ~2930 | Strong | C-H Stretch | Alkane |

| ~2860 | Strong | C-H Stretch | Alkane |

| ~2230 | Medium, Sharp | C≡C Stretch | Alkyne |

| ~1050 | Strong | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Possible Fragment |

| 140 | Low | [M]⁺ (Molecular Ion) |

| 123 | Moderate | [M-OH]⁺ |

| 111 | Moderate | [M-C₂H₅]⁺ |

| 97 | High | [M-C₃H₇]⁺ |

| 83 | High | [M-C₄H₉]⁺ |

| 67 | Very High | [C₅H₇]⁺ |

| 55 | High | [C₄H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: A sample of Non-3-yn-1-ol (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the proton spectrum.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is employed to obtain a spectrum with single lines for each carbon environment.

-

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal. For ¹H NMR, the signals are integrated to determine the relative number of protons.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

-

Sample Preparation: A small drop of neat Non-3-yn-1-ol is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum Acquisition:

-

The sample is brought into firm contact with the ATR crystal.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is commonly used, and multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. Peak positions are identified and assigned to corresponding functional group vibrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of Non-3-yn-1-ol is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

-

Gas Chromatography:

-

A capillary column suitable for the analysis of polar compounds (e.g., a wax-based column) is installed.

-

Helium is used as the carrier gas at a constant flow rate.

-

A temperature program is set to separate the components of the sample. A typical program might start at 50°C, hold for 2 minutes, and then ramp up to 250°C at a rate of 10°C/minute.

-

1 µL of the sample solution is injected into the GC inlet.

-

-

Mass Spectrometry:

-

The mass spectrometer is set to scan a mass range of m/z 40-400.

-

Electron ionization is performed at a standard energy of 70 eV.

-

-

Data Analysis: The total ion chromatogram (TIC) is examined to identify the peak corresponding to Non-3-yn-1-ol. The mass spectrum of this peak is then analyzed to determine the molecular ion and the fragmentation pattern. The resulting spectrum is compared with spectral libraries for confirmation.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.

Caption: Workflow for the spectroscopic analysis of Non-3-yn-1-ol.

Physical properties of Non-3-yn-1-ol (boiling point, density)

This technical guide provides a detailed overview of the key physical properties of Non-3-yn-1-ol, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document outlines the experimentally determined values for these properties, presents standardized protocols for their measurement, and includes a workflow diagram for these experimental procedures.

Quantitative Data Summary

The physical properties of Non-3-yn-1-ol are summarized in the table below. These values are critical for a variety of applications, including reaction setup, purification, and formulation.

| Physical Property | Value | Conditions | Reference |

| Boiling Point | 111-112 °C | at 20 mm Hg | [1] |

| Boiling Point | 111.55 °C | at 20.25 mm Hg | [2] |

| Density | 0.888 g/mL | at 25 °C | [1] |

Experimental Protocols

The following sections describe the standard methodologies for the determination of the boiling point and density of liquid organic compounds such as Non-3-yn-1-ol.

2.1. Determination of Boiling Point via Distillation

The boiling point of Non-3-yn-1-ol at reduced pressure is determined using vacuum distillation. This technique is essential for compounds that may decompose at their atmospheric boiling point.

Apparatus:

-

Round-bottom flask

-

Distillation head with a condenser

-

Receiving flask

-

Thermometer or thermocouple

-

Heating mantle

-

Vacuum pump

-

Manometer

Procedure:

-

A sample of Non-3-yn-1-ol is placed in the round-bottom flask along with boiling chips or a magnetic stirrer to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.

-

The vacuum pump is connected to the apparatus, and the system is evacuated to the desired pressure, as measured by the manometer (e.g., 20 mm Hg).

-

Once the target pressure is stable, the heating mantle is turned on to begin heating the sample.

-

The temperature is gradually increased until the liquid begins to boil and a steady reflux is observed.

-

The temperature at which the vapor and liquid are in equilibrium is recorded from the thermometer. This temperature is the boiling point at the recorded pressure.

-

The distillation is continued until a sufficient amount of distillate is collected in the receiving flask.

-

The heating is then discontinued, and the system is allowed to cool before the vacuum is released.

2.2. Determination of Density using a Pycnometer

The density of liquid Non-3-yn-1-ol is accurately measured using a pycnometer, a flask with a specific, known volume.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using the analytical balance (m_pyc).

-

The pycnometer is then filled with distilled water and placed in a constant temperature water bath set to a specific temperature (e.g., 25 °C) until the water reaches thermal equilibrium.

-

The volume of the pycnometer is precisely filled to the calibration mark, any excess water on the exterior is wiped away, and the mass of the pycnometer filled with water is recorded (m_pyc+water).

-

The pycnometer is emptied, cleaned, and thoroughly dried.

-

The pycnometer is then filled with Non-3-yn-1-ol and placed in the constant temperature water bath at the same temperature (25 °C) to allow the sample to reach thermal equilibrium.

-

The volume is adjusted to the calibration mark, the exterior is dried, and the mass of the pycnometer filled with the sample is recorded (m_pyc+sample).

-

The density of the sample is calculated using the following formula: Density_sample = ((m_pyc+sample - m_pyc) / (m_pyc+water - m_pyc)) * Density_water (where the density of water at 25 °C is a known value, approximately 0.99704 g/mL).

Visualization of Experimental Workflow

The logical flow of the experimental procedures for determining the boiling point and density of Non-3-yn-1-ol is depicted in the following diagram.

References

Non-3-yn-1-ol CAS number and molecular formula

CAS Number: 31333-13-8[1][2] Molecular Formula: C9H16O[1][2]

This technical guide provides a summary of the available information on Non-3-yn-1-ol, focusing on its chemical identity and known applications. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

A summary of the key physicochemical properties of Non-3-yn-1-ol is presented below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| CAS Registry Number | 31333-13-8 | [1][2] |

| Molecular Formula | C9H16O | [1][2] |

| Molecular Weight | 140.22 g/mol | [1] |

| IUPAC Name | Non-3-yn-1-ol | [1] |

| Synonyms | 3-Nonyn-1-ol, (2-Hydroxyethyl)pentylacetylene | [2][3] |

Applications in Synthesis

Currently, the primary documented application of Non-3-yn-1-ol is as a chemical intermediate in organic synthesis. It serves as a precursor for the production of other commercially valuable compounds.

Notably, Non-3-yn-1-ol is a key starting material for the synthesis of (3Z)-nonen-1-ol.[2] This related compound is utilized in the flavor and fragrance industry for its characteristic waxy, green melon aroma.[2] The synthetic pathway from Non-3-yn-1-ol to (3Z)-nonen-1-ol is a critical process for obtaining this desirable fragrance component.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and chemical databases reveals a significant lack of information regarding the biological activity of Non-3-yn-1-ol. There are no readily available studies detailing its effects on biological systems, its potential therapeutic applications, or its involvement in any signaling pathways. Consequently, for drug development professionals, its profile remains largely uncharacterized.

For context, a structurally related compound, (Z)-3-nonen-1-ol, which is an unsaturated alcohol, is known to be a green leaf volatile (GLV). These types of compounds are released by plants and can have roles in plant defense, including possessing insecticidal and antimicrobial properties. However, it is crucial to emphasize that this information pertains to (Z)-3-nonen-1-ol and cannot be extrapolated to Non-3-yn-1-ol without dedicated experimental validation.

Experimental Protocols

Given the absence of published research on the biological effects of Non-3-yn-1-ol, there are no established experimental protocols for assessing its biological activity or elucidating its mechanism of action. Researchers interested in exploring the potential of this compound would need to develop and validate novel assays.

Logical Workflow for Future Research

For scientists wishing to investigate the biological potential of Non-3-yn-1-ol, a logical experimental workflow would be necessary. The following diagram outlines a potential research path, starting from initial screening to more in-depth mechanistic studies.

References

An In-depth Technical Guide to Non-3-yn-1-ol

This technical guide provides a comprehensive overview of Non-3-yn-1-ol, including its chemical identity, physicochemical properties, and general experimental procedures. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Nomenclature

The nomenclature of a chemical compound is critical for unambiguous identification in research and development. The standard naming convention is governed by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for the compound is non-3-yn-1-ol .[1][2] This name is derived from its nine-carbon chain (nonane), the presence of a carbon-carbon triple bond starting at the third carbon (3-yn), and a primary alcohol functional group at the first carbon (-1-ol).

A variety of synonyms and identifiers are also used for this compound in chemical literature and databases. These are essential to recognize when conducting literature searches and sourcing materials.

Table 1: Synonyms and Identifiers for Non-3-yn-1-ol

| Type | Identifier |

| Synonyms | 3-Nonyn-1-ol[1], (2-Hydroxyethyl)pentylacetylene[3], 1-hydroxy-3-nonin[1], 3-Nonynol, 3-Nonyne-1-ol |

| CAS Number | 31333-13-8[1][2] |

| Molecular Formula | C₉H₁₆O[1][2] |

| InChI | InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-5,8-9H2,1H3[1][2] |

| InChIKey | TZZVRLFUTNYDEG-UHFFFAOYSA-N[1][2] |

| SMILES | CCCCCC#CCCO[1] |

Physicochemical Properties

Quantitative data regarding the physical and chemical properties of Non-3-yn-1-ol are crucial for its application in experimental settings, particularly for reaction setup, purification, and storage.

Table 2: Physicochemical Data for Non-3-yn-1-ol

| Property | Value | Source |

| Molecular Weight | 140.22 g/mol | [1] |

| Boiling Point | 111-112 °C at 20 mm Hg | [4] |

| Density | 0.888 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.457 | [4] |

| Flash Point | 201 °F | [4] |

| Melting Point | -16°C (estimate) | [4] |

| pKa | 14.37 ± 0.10 | [4] |

Experimental Protocols

3.1. General Synthesis Approach

A common strategy for the synthesis of acetylenic alcohols like Non-3-yn-1-ol involves the alkylation of a smaller terminal alkyne. A plausible synthetic route is the reaction of the lithium salt of a terminal alkyne with an appropriate epoxide or haloalkane. For instance, 1-hexyne could be deprotonated with a strong base like n-butyllithium to form lithium hexynilide. This nucleophile can then react with ethylene oxide to yield Non-3-yn-1-ol after an acidic workup.

3.2. Purification Methods

Purification of Non-3-yn-1-ol would typically involve one or more of the following standard laboratory techniques:

-

Distillation: Given its boiling point, distillation under reduced pressure is a suitable method for purifying Non-3-yn-1-ol from non-volatile impurities or solvents with significantly different boiling points.[5] This technique is particularly useful for liquids that may decompose at their atmospheric boiling point.[5]

-

Chromatography: Column chromatography is a versatile technique for separating organic compounds.[4] For Non-3-yn-1-ol, normal-phase chromatography using a silica gel stationary phase and a mobile phase consisting of a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) would be effective for separating it from impurities with different polarities.

Logical Relationships and Workflows

As Non-3-yn-1-ol is a relatively simple organic molecule, it is not typically involved in complex biological signaling pathways. However, its chemical classification provides a logical framework for understanding its reactivity and potential applications. The following diagram illustrates the chemical classification of Non-3-yn-1-ol based on its functional groups.

Caption: Chemical classification of Non-3-yn-1-ol.

References

An In-depth Technical Guide on the Discovery and First Synthesis of Non-3-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the likely first synthesis of Non-3-yn-1-ol, a nine-carbon acetylenic alcohol. While a singular "discovery" paper for this specific compound is not readily identifiable in historical literature, its synthesis logically follows well-established principles of organic chemistry, particularly the Grignard reaction. This document outlines a plausible and detailed experimental protocol for its preparation from 1-heptyne and paraformaldehyde. Key quantitative data, including spectroscopic information for product identification, are presented in a structured format. Additionally, a visual representation of the synthetic pathway is provided to facilitate a clear understanding of the chemical transformation.

Introduction

Alkynols, organic compounds containing both an alkyne and a hydroxyl functional group, are valuable intermediates in organic synthesis. Their unique structural features allow for a wide range of chemical transformations, making them important building blocks in the preparation of more complex molecules, including pharmaceuticals and natural products. The synthesis of primary acetylenic alcohols is classically achieved through the nucleophilic addition of an acetylide to an aldehyde. The Grignard reaction, a cornerstone of carbon-carbon bond formation, provides a robust and versatile method for this transformation. This guide details a representative first synthesis of Non-3-yn-1-ol, illustrating the application of this fundamental reaction.

Plausible First Synthesis: A Grignard Approach

The first synthesis of Non-3-yn-1-ol most likely involved the reaction of a heptynyl Grignard reagent with formaldehyde. This method is a straightforward and efficient way to extend a carbon chain by one carbon while introducing a primary alcohol functionality.

The overall reaction is as follows:

CH₃(CH₂)₄C≡CH + CH₃MgBr → CH₃(CH₂)₄C≡CMgBr + CH₄ CH₃(CH₂)₄C≡CMgBr + (CH₂O)n → CH₃(CH₂)₄C≡CCH₂OMgBr CH₃(CH₂)₄C≡CCH₂OMgBr + H₃O⁺ → CH₃(CH₂)₄C≡CCH₂OH + Mg(OH)Br

Data Presentation

Table 1: Reactants and Stoichiometry

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Moles | Equivalents |

| 1-Heptyne | C₇H₁₂ | 96.17 | Calculated | 1.0 |

| Methylmagnesium Bromide | CH₃MgBr | 107.24 | Calculated | 1.1 |

| Paraformaldehyde | (CH₂O)n | (30.03)n | Calculated | 1.5 |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - |

| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |

Table 2: Product Information and Expected Yield

| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |

| Non-3-yn-1-ol | C₉H₁₆O | 140.22 | Calculated | Experimental | 60-70%[1] |

Table 3: Spectroscopic Data for Non-3-yn-1-ol

| Spectroscopic Technique | Key Peaks / Chemical Shifts |

| Infrared (IR) | ~3330 cm⁻¹ (O-H stretch, broad), ~2930 cm⁻¹ (C-H stretch), ~2230 cm⁻¹ (C≡C stretch, weak), ~1050 cm⁻¹ (C-O stretch) |

| ¹H NMR (CDCl₃) | δ ~3.7 ppm (t, 2H, -CH₂OH), δ ~2.4 ppm (t, 2H, -C≡C-CH₂-), δ ~2.2 ppm (t, 2H, -CH₂-C≡C-), δ ~1.5 ppm (m, 4H, -CH₂CH₂-), δ ~0.9 ppm (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~81 ppm (-C≡C-), δ ~80 ppm (-C≡C-), δ ~61 ppm (-CH₂OH), δ ~31 ppm, δ ~28 ppm, δ ~22 ppm, δ ~18 ppm, δ ~14 ppm (-CH₃) |

Experimental Protocol

This protocol describes the synthesis of Non-3-yn-1-ol from 1-heptyne.

Materials:

-

1-Heptyne

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Paraformaldehyde, dried

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, reflux condenser)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (nitrogen or argon) supply

Procedure:

Step 1: Preparation of Heptynylmagnesium Bromide

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of nitrogen.

-

To the flask, add 1.1 equivalents of a 3.0 M solution of methylmagnesium bromide in diethyl ether.

-

Cool the flask to 0 °C in an ice bath.

-

Dissolve 1.0 equivalent of 1-heptyne in anhydrous THF and add it to the dropping funnel.

-

Add the 1-heptyne solution dropwise to the stirred Grignard reagent over 30 minutes. Methane gas will evolve.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the acetylenic Grignard reagent.

Step 2: Reaction with Paraformaldehyde

-

Cool the solution of heptynylmagnesium bromide back to 0 °C in an ice bath.

-

In a separate flask, gently heat 1.5 equivalents of dry paraformaldehyde to depolymerize it into gaseous formaldehyde.

-

Pass the gaseous formaldehyde into the stirred Grignard solution via a wide-bore tube under a gentle stream of nitrogen.[1] Alternatively, add the dry paraformaldehyde powder portion-wise to the Grignard solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

Step 3: Work-up and Purification

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude Non-3-yn-1-ol by vacuum distillation to yield a colorless liquid.

Mandatory Visualization

Caption: Synthetic pathway for Non-3-yn-1-ol.

Conclusion

The synthesis of Non-3-yn-1-ol via the Grignard reaction with formaldehyde represents a classic and reliable method for the preparation of primary acetylenic alcohols. This technical guide provides a detailed protocol, based on well-established chemical principles, that can be readily adapted by researchers in the fields of organic synthesis and drug development. The provided quantitative data and spectroscopic information are essential for the successful execution and verification of this synthesis.

References

For the attention of: Researchers, Scientists, and Drug Development Professionals

December 26, 2025

Abstract: This technical guide delves into the natural occurrence of Non-3-yn-1-ol and its chemical relatives, the alkynols. While direct evidence for the natural presence of Non-3-yn-1-ol remains scarce in current scientific literature, this document provides a comprehensive overview of the broader class of alkyne-containing natural products. It summarizes the known distribution of related alkynols in various organisms, outlines general methodologies for their extraction and characterization, and discusses the biosynthetic pathways responsible for the formation of the characteristic carbon-carbon triple bond. This guide aims to serve as a foundational resource for researchers interested in the largely untapped potential of these unique bioactive molecules.

Introduction: The Enigmatic Presence of Simple Alkynols in Nature

Alkyne-containing natural products, also known as acetylenic compounds or polyacetylenes, are a diverse group of molecules found across a wide range of organisms, including terrestrial and marine bacteria, fungi, insects, and plants.[1][2] Many of these compounds exhibit significant biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[1][3]

The subject of this guide, Non-3-yn-1-ol, is a nine-carbon straight-chain alcohol featuring a carbon-carbon triple bond at the third position. Despite its simple structure, extensive searches of scientific databases and literature reveal a conspicuous absence of reports detailing its isolation from natural sources. PubChem, a comprehensive database of chemical molecules, provides detailed information on the chemical and physical properties of Non-3-yn-1-ol but does not list any known natural occurrences.[4]

In contrast, its structural analog, (Z)-3-Nonen-1-ol, is a well-documented "green leaf volatile" (GLV) emitted by various plants upon tissue damage, contributing to the characteristic scent of freshly cut grass. This highlights the intriguing question of why the acetylenic counterpart is not as readily observed in nature.

This guide, therefore, broadens its scope to include related, naturally occurring alkynols to provide a relevant framework for researchers. By understanding the occurrence, isolation, and biosynthesis of these analogous compounds, we can infer potential avenues for the discovery and investigation of Non-3-yn-1-ol and other simple alkynols.

Natural Occurrence of Related Alkynols

While Non-3-yn-1-ol is yet to be reported as a natural product, a variety of other alkynols and polyacetylenes have been isolated from diverse natural sources. These compounds often possess potent biological activities. A selection of notable examples is presented in Table 1.

Table 1: Selected Examples of Naturally Occurring Alkynols and Their Sources

| Compound Name | Chemical Structure | Natural Source(s) | Reported Biological Activity |

| Falcarinol | CH₂(CH=CH)₂(CH₂)₆CH(OH)C≡CCH=CH₂ | Carrots (Daucus carota), ginseng (Panax ginseng), ivy (Hedera helix) | Anticancer, antifungal, anti-inflammatory |

| Falcarindiol | CH₂(CH=CH)₂(CH₂)₅CH(OH)CH(OH)C≡CCH=CH₂ | Carrots (Daucus carota), celery, tomatoes (Solanum lycopersicum) | Antifungal, cytotoxic to cancer cells |

| Stipudiol | C₁₇H₂₄O₂ (complex polycyclic structure) | Marine brown alga Stypopodium zonale | Anticancer (targets ALDH2)[3] |

| Callyspongynic acid | C₂₂H₃₂O₄ (polyacetylenic acid) | Marine sponge Callyspongia truncata | Antimicrobial |

| Wyerone | C₁₄H₁₂O₃ (acetylenic furanone) | Broad bean (Vicia faba) | Phytoalexin (antifungal) |

Experimental Protocols: A Generalized Approach to Alkynol Isolation and Characterization

The following sections outline generalized experimental protocols for the extraction, purification, and characterization of alkynols from natural sources. These methods are based on standard practices in natural product chemistry and can be adapted for the specific compound and source material.

Extraction of Alkynols from Plant or Fungal Material

The choice of extraction method and solvent is critical and depends on the polarity of the target alkynol and the nature of the source matrix.

3.1.1. Solvent Extraction (Maceration or Soxhlet)

-

Sample Preparation: The plant or fungal material is dried (lyophilized or air-dried) and ground to a fine powder to increase the surface area for extraction.

-

Solvent Selection: A solvent of appropriate polarity is chosen. For moderately polar alkynols like Non-3-yn-1-ol, solvents such as ethyl acetate, dichloromethane, or a mixture of hexane and ethyl acetate are suitable.

-

Maceration: The powdered material is soaked in the chosen solvent at room temperature for a period of 24-48 hours with occasional agitation. The process is typically repeated 2-3 times with fresh solvent.

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered material is placed in a thimble and continuously extracted with a cycling condensed solvent. This method is more efficient but may degrade thermally labile compounds.

-

Concentration: The combined solvent extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of Alkynols

The crude extract is a complex mixture of compounds. Chromatographic techniques are employed for the purification of the target alkynol.

3.2.1. Column Chromatography

-

Stationary Phase: Silica gel is the most common stationary phase for the separation of moderately polar compounds. Reversed-phase silica (C18) can be used for more polar alkynols.

-

Mobile Phase: A solvent system of increasing polarity (e.g., a gradient of hexane to ethyl acetate) is used to elute the compounds from the column.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

3.2.2. High-Performance Liquid Chromatography (HPLC)

-

Preparative HPLC: For final purification, preparative HPLC is the method of choice.

-

Column and Mobile Phase: A suitable column (e.g., silica or C18) and an isocratic or gradient mobile phase are selected based on analytical HPLC development.

-

Detection: A UV detector is commonly used for detection, although a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be employed for compounds lacking a chromophore.

Structural Characterization

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Provides the molecular weight and elemental composition (High-Resolution MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide information about the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms. The presence of the alkyne bond is typically indicated by characteristic shifts in the ¹³C NMR spectrum (around 65-90 ppm).

-

Infrared (IR) Spectroscopy: Useful for identifying functional groups. The C≡C triple bond stretch appears as a weak band around 2100-2260 cm⁻¹, and the ≡C-H stretch (for terminal alkynes) appears around 3300 cm⁻¹.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about conjugated systems. Non-conjugated alkynes do not absorb significantly in the UV-Vis range.

Biosynthesis of the Alkyne Functionality

The formation of the carbon-carbon triple bond in natural products is a fascinating enzymatic process. While the specific pathway for a simple C9 alkynol like Non-3-yn-1-ol is unknown, the general mechanism often involves the desaturation of a pre-existing carbon-carbon single or double bond.[1]

The key enzymes involved are often fatty acid desaturases, a class of non-heme iron-containing enzymes.[3] These enzymes catalyze the stepwise removal of hydrogen atoms from a fatty acid chain to introduce double and then triple bonds.

Below is a generalized workflow for the discovery and characterization of a biosynthetic pathway for a hypothetical alkynol.

References

- 1. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, Purification, and Identification of Taxol and Related Taxanes from Taxol-Producing Fungus Aspergillus niger subsp. taxi - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of Non-3-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Non-3-yn-1-ol, a chemical intermediate used in various research and development applications. The following sections detail its properties, hazards, and the necessary precautions for its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of Non-3-yn-1-ol is presented in Table 1. This data is essential for understanding its behavior under various experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | [1] |

| Molecular Weight | 140.22 g/mol | |

| Appearance | Light yellow liquid | [1] |

| Boiling Point | 111 - 112 °C / 231.8 - 233.6 °F @ 20 mmHg | [1][2] |

| Flash Point | 94 °C / 201.2 °F | [1] |

| Density | 0.880 g/mL | [1] |

| Vapor Density | 4.8 | [1] |

Hazard Identification and GHS Classification

Non-3-yn-1-ol is classified as a hazardous substance. The Globally Harmonized System (GHS) classification, as reported by the European Chemicals Agency (ECHA), indicates that it can cause skin and eye irritation, as well as respiratory irritation.[3]

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Signal Word: Warning[3]

Pictograms:

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with Non-3-yn-1-ol.

Handling:

-

Wash hands and any exposed skin thoroughly after handling.[1][4]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]

Storage:

-

Incompatible materials to avoid include strong oxidizing agents and strong acids.[1]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling Non-3-yn-1-ol:

| PPE | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles.[4] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |

First-Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |

Fire and Explosion Hazards

While Non-3-yn-1-ol has a relatively high flash point, it is still a combustible liquid.

| Hazard | Precaution |

| Fire Extinguishing Media | Use CO₂, dry chemical, or foam for extinction.[5] |

| Firefighting Procedures | In case of fire, wear self-contained breathing apparatus.[5] |

Accidental Release Measures

In the event of a spill, take the following steps:

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Wear appropriate personal protective equipment.

-

Soak up the spill with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[4]

-

Keep the absorbed material in suitable, closed containers for disposal.[4]

-

Do not let the chemical enter the environment.[4]

Disposal Considerations

Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]

Experimental Protocols and Data Presentation

The quantitative data presented in this guide is summarized from publicly available safety data sheets and chemical databases. Detailed experimental methodologies for the determination of these properties (e.g., flash point, boiling point) are not provided in the source documents. For specific experimental protocols, it is recommended to consult specialized chemical and safety literature or contact the chemical supplier directly.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of Non-3-yn-1-ol from receipt to disposal.

Caption: Safe Handling Workflow for Non-3-yn-1-ol.

References

Navigating the Thermochemical Landscape of Non-3-yn-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-3-yn-1-ol, a nine-carbon acetylenic alcohol, presents a structure of interest in various chemical syntheses. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is fundamental for process design, safety analysis, and reaction modeling. This technical guide provides a comprehensive overview of the available data for Non-3-yn-1-ol, details methodologies for its estimation in the absence of experimental values, and outlines the experimental protocols required for its precise measurement.

Thermochemical Data for Non-3-yn-1-ol

A diligent search of established thermochemical databases, including the NIST Chemistry WebBook, reveals a conspicuous absence of experimentally determined thermochemical data for Non-3-yn-1-ol. While basic physical and chemical identifiers are available, core thermochemical properties have not been reported.

Available Physical and Chemical Data

The following table summarizes the known physical and chemical properties of Non-3-yn-1-ol.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O | NIST[1] |

| Molecular Weight | 140.2227 g/mol | NIST[1] |

| CAS Registry Number | 31333-13-8 | NIST[1] |

| IUPAC Name | Non-3-yn-1-ol | NIST[1] |

| Boiling Point | 111-112 °C at 1.3 kPa (10 Torr) | NIST[1] |

Estimation of Thermochemical Properties

In the absence of experimental data, thermochemical properties can be reliably estimated using computational methods. The Benson group-additivity method is a widely recognized and robust technique for estimating the enthalpy of formation, entropy, and heat capacity of organic molecules in the gas phase.[2][3] This method posits that the thermochemical properties of a molecule can be calculated by summing the contributions of its constituent structural groups.

The following diagram illustrates the workflow for estimating thermochemical data using the Benson group-additivity method.

Group Decomposition of Non-3-yn-1-ol

To apply the Benson method, Non-3-yn-1-ol (CH₃CH₂CH₂CH₂CH₂C≡CCH₂CH₂OH) is dissected into the following functional groups:

-

1 x C-(C)(H)₃ : The terminal methyl group.

-

3 x C-(C)₂(H)₂ : Three methylene groups within the pentyl chain.

-

1 x C-(C)(Ct)(H)₂ : The methylene group adjacent to the triple bond on the pentyl side.

-

1 x Ct-(C) : The sp-hybridized carbon atom bonded to the pentyl chain.

-

1 x Ct-(C) : The sp-hybridized carbon atom bonded to the hydroxyethyl group.

-

1 x C-(Ct)(C)(H)₂ : The methylene group adjacent to the triple bond on the alcohol side.

-

1 x C-(C)(O)(H)₂ : The methylene group bonded to the hydroxyl group.

-

1 x O-(C)(H) : The hydroxyl group.

Estimated Thermochemical Data (Gas Phase, 298.15 K)

The following tables present estimated gas-phase thermochemical data for Non-3-yn-1-ol at 298.15 K, derived from a consistent set of Benson group additivity values. It is important to note that these are estimations and carry an inherent uncertainty, typically in the range of ±4-8 kJ/mol for enthalpy of formation.

Table 2.1: Estimated Standard Enthalpy of Formation (ΔH°f,gas)

| Group | Contribution (kJ/mol) |

| 1 x C-(C)(H)₃ | -42.1 |

| 3 x C-(C)₂(H)₂ | 3 x (-20.7) |

| 1 x C-(C)(Ct)(H)₂ | -19.8 |

| 2 x Ct-(C) | 2 x (58.6) |

| 1 x C-(Ct)(C)(H)₂ | -20.1 |

| 1 x C-(C)(O)(H)₂ | -33.9 |

| 1 x O-(C)(H) | -158.7 |

| Total Estimated ΔH°f,gas | -145.5 kJ/mol |

Table 2.2: Estimated Standard Entropy (S°gas)

| Group | Contribution (J/mol·K) |

| 1 x C-(C)(H)₃ | 127.3 |

| 3 x C-(C)₂(H)₂ | 3 x (38.4) |

| 1 x C-(C)(Ct)(H)₂ | 39.3 |

| 2 x Ct-(C) | 2 x (16.3) |

| 1 x C-(Ct)(C)(H)₂ | 38.9 |

| 1 x C-(C)(O)(H)₂ | 43.5 |

| 1 x O-(C)(H) | 4.2 |

| Symmetry Correction (-Rln(σ)) | -Rln(3) = -9.1 |

| Total Estimated S°gas | 481.9 J/mol·K |

Table 2.3: Estimated Ideal Gas Heat Capacity (Cp,gas)

| Temperature (K) | Contribution (J/mol·K) |

| 300 | 245.7 |

| 400 | 301.2 |

| 500 | 352.8 |

| 600 | 398.1 |

| 800 | 473.5 |

| 1000 | 530.9 |

Experimental Protocols for Thermochemical Data Determination

To obtain definitive thermochemical data for Non-3-yn-1-ol, rigorous experimental measurements are necessary. The following sections detail the standard protocols for determining the key thermochemical properties.

Determination of Standard Enthalpy of Formation (ΔH°f)

The standard enthalpy of formation of an organic compound like Non-3-yn-1-ol is typically determined indirectly through the measurement of its enthalpy of combustion using bomb calorimetry.[4]

The following diagram outlines the experimental workflow for determining the standard enthalpy of formation.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity Non-3-yn-1-ol is placed in a crucible within a constant-volume bomb calorimeter.

-

Combustion: The bomb is sealed, pressurized with a known excess of pure oxygen, and submerged in a well-insulated water bath of known volume. The sample is ignited electrically.

-

Temperature Measurement: The temperature change of the water bath is meticulously recorded with a high-precision thermometer.

-

Calculation of Enthalpy of Combustion: The energy released by the combustion is calculated from the temperature rise and the known heat capacity of the calorimeter system. This value is then used to determine the standard molar enthalpy of combustion (ΔH°c) for the reaction: C₉H₁₆O(l) + 12.5 O₂(g) → 9 CO₂(g) + 8 H₂O(l)

-

Application of Hess's Law: The standard enthalpy of formation of Non-3-yn-1-ol is then calculated using Hess's Law, incorporating the experimentally determined ΔH°c and the well-established standard enthalpies of formation for carbon dioxide and liquid water.[5]

Determination of Heat Capacity (Cp) and Standard Entropy (S°)

The heat capacity of Non-3-yn-1-ol can be measured as a function of temperature using adiabatic calorimetry.[6] The standard entropy is subsequently derived from these heat capacity measurements.

The following diagram illustrates the experimental workflow for determining heat capacity and entropy.

Methodology:

-

Calorimetry: A sample of Non-3-yn-1-ol is placed in an adiabatic calorimeter and cooled to a temperature approaching absolute zero (typically around 10-15 K).

-

Heat Input: Small, precisely measured increments of electrical energy are supplied to the sample, and the resulting temperature increase is recorded.

-

Heat Capacity Calculation: The heat capacity (Cp) is calculated at each temperature point from the energy input and the temperature change. This is repeated over the desired temperature range.

-

Phase Transitions: The enthalpies of any phase transitions (e.g., melting) are also measured within the calorimeter.

-

Entropy Calculation: The standard molar entropy at 298.15 K is determined by integrating the heat capacity data from 0 K to 298.15 K, according to the third law of thermodynamics. This involves summing the integral of (Cp/T)dT for each phase and adding the entropy changes associated with any phase transitions.[7]

Signaling Pathways and Reaction Mechanisms

Currently, there is no information available in the scientific literature regarding specific signaling pathways or detailed reaction mechanisms in biological or chemical systems that prominently feature Non-3-yn-1-ol. Research in this area would be required to elucidate any such relationships.

Conclusion

While experimental thermochemical data for Non-3-yn-1-ol are not currently available, this guide provides a robust framework for its estimation using the well-established Benson group-additivity method. Furthermore, it outlines the definitive experimental protocols—bomb calorimetry for enthalpy of formation and adiabatic calorimetry for heat capacity and entropy—that are essential for obtaining precise and reliable data. The methodologies and estimated values presented herein offer a valuable resource for researchers and professionals requiring thermochemical information for Non-3-yn-1-ol in their work. The pursuit of experimental measurements is highly encouraged to validate these estimations and to enrich the thermochemical database for this and related compounds.

References

- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 2. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 3. alchetron.com [alchetron.com]

- 4. nist.gov [nist.gov]

- 5. youtube.com [youtube.com]

- 6. srd.nist.gov [srd.nist.gov]

- 7. A Guide to the NIST Chemistry WebBook [webbook.nist.gov]

Preliminary Biological Activity of Non-3-yn-1-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-3-yn-1-ol is an alkynol, a class of organic compounds containing both alkyne and alcohol functional groups. While extensive research on the specific biological activities of Non-3-yn-1-ol is limited, preliminary findings and its identification in natural sources suggest potential for further investigation. This technical guide synthesizes the currently available information on the preliminary biological profile of Non-3-yn-1-ol, its role as a synthetic precursor for bioactive molecules, and its identification as an odor-active compound. This document aims to provide a foundation for researchers and professionals in drug discovery and development interested in exploring the potential of this and related alkynol compounds.

Introduction

Alkynol-containing natural products are widely distributed in various organisms, including microbes and plants, and many exhibit significant biological activities such as anti-tumor, anti-parasitic, and anti-HIV effects.[1] The presence of both a triple bond and a hydroxyl group in alkynols like Non-3-yn-1-ol provides a unique chemical scaffold that can be exploited in medicinal chemistry. Although direct studies on the bioactivity of Non-3-yn-1-ol are not abundant, its identification from a natural fungal source and its utilization in the synthesis of potent antiviral agents highlight its relevance in the broader context of biologically active small molecules.

Identification in Natural Sources and Potential Antimicrobial Activity

Non-3-yn-1-ol has been identified as one of the bioactive metabolites produced by the endophytic fungus Talaromyces assiutensis, which was isolated from the wild orange species Citrus macroptera.[2] The study that identified this compound suggests that the metabolites from this fungus, including Non-3-yn-1-ol, may have potential applications in the pharmaceutical and agricultural industries due to their antimicrobial properties.[2] While specific quantitative data on the antimicrobial activity of isolated Non-3-yn-1-ol is not yet available, this finding provides a strong rationale for further investigation into its potential as an antimicrobial agent.

Experimental Protocol: General Antimicrobial Susceptibility Testing

A standard method to evaluate the antimicrobial activity of a compound like Non-3-yn-1-ol is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Objective: To determine the lowest concentration of Non-3-yn-1-ol that inhibits the visible growth of a specific microorganism.

Materials:

-

Non-3-yn-1-ol

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control (a known antimicrobial agent)

-

Negative control (broth medium with microbial inoculum only)

-

Solvent control (if the compound is dissolved in a solvent)

-

Incubator

Procedure:

-

Prepare a stock solution of Non-3-yn-1-ol in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.

-

Perform serial two-fold dilutions of the Non-3-yn-1-ol solution in the wells of a 96-well plate to achieve a range of concentrations.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include positive, negative, and solvent controls on the same plate.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

Figure 1: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Non-3-yn-1-ol.

Role as a Synthetic Intermediate in Drug Development

Non-3-yn-1-ol serves as a valuable building block in the synthesis of more complex and biologically potent molecules. This underscores the utility of the alkynol functional group in constructing novel therapeutic agents.

Synthesis of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for Dengue Virus Treatment

In the development of novel treatments for Dengue virus (DENV) infection, Non-3-yn-1-ol was utilized as a key intermediate in the synthesis of N-alkylated deoxynojirimycin (DNJ) derivatives.[3] The synthesis involved the conversion of Non-3-yn-1-ol to a tosylate, which was then used to alkylate the DNJ core structure.[3] This research led to the discovery of potent anti-DENV compounds with favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[3]

Synthesis of Cycloalkyl-Containing Carboxylic Acids

Patents have described the use of Non-3-yn-1-ol in the preparation of cycloalkyl-containing carboxylic acids.[4] These compounds are being investigated for their potential therapeutic applications in a variety of diseases.[4] The synthetic route involves the reaction of Non-3-yn-1-ol with 3-nitrobenzene-1-sulfonyl chloride.[4]

Figure 2: Generalized synthetic pathway illustrating the use of Non-3-yn-1-ol as a precursor.

Identification as an Odor-Active Compound

Beyond potential therapeutic applications, Non-3-yn-1-ol has been identified as an odor-active compound. A study on the off-flavors present in Nile tilapia raised in recirculated aquaculture systems detected Non-3-yn-1-ol as one of the compounds contributing to the overall flavor profile of the fish.[5] This finding demonstrates a clear biological interaction, specifically with olfactory receptors, although it is not a therapeutic effect.

Quantitative Data Summary

As of the current literature review, specific quantitative data on the biological activity of Non-3-yn-1-ol (e.g., IC50, EC50, MIC values) is not available. The compound has been primarily identified in a natural source with suggested antimicrobial activity and used as a synthetic intermediate. The table below summarizes the context in which Non-3-yn-1-ol has been studied.

| Context of Study | Organism/System | Observed or Inferred Property | Quantitative Data | Reference |

| Natural Product Identification | Endophytic Fungus (Talaromyces assiutensis) | Potential Antimicrobial Activity | Not Available | [2] |

| Synthetic Intermediate | Chemical Synthesis | Precursor for Anti-Dengue Virus Agents | Not Applicable | [3] |

| Synthetic Intermediate | Chemical Synthesis | Precursor for Cycloalkyl-containing Carboxylic Acids | Not Applicable | [4] |

| Flavor Chemistry | Nile Tilapia (Oreochromis niloticus) | Odor-Active Compound | Not Available | [5] |

Conclusion and Future Directions

The preliminary biological profile of Non-3-yn-1-ol is still in the early stages of characterization. Its identification as a metabolite from an endophytic fungus with potential antimicrobial properties presents a compelling avenue for future research. The successful use of Non-3-yn-1-ol as a synthetic building block for potent antiviral compounds validates the utility of its chemical structure in medicinal chemistry.

Future research should focus on:

-

Isolation and Purification: Obtaining pure Non-3-yn-1-ol from its natural source or through chemical synthesis to enable robust biological testing.

-

Broad-Spectrum Bioactivity Screening: Evaluating the compound against a wide range of biological targets, including various bacterial and fungal strains, cancer cell lines, and viral assays.

-

Mechanism of Action Studies: If significant activity is identified, elucidating the molecular mechanism through which Non-3-yn-1-ol exerts its effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Non-3-yn-1-ol to understand the key structural features required for any observed biological activity.

References

- 1. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of N-Alkylated Deoxynojirimycin (DNJ) Derivatives for the Treatment of Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TW202136193A - Cycloalkyl-containing carboxylic acids and uses thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Non-3-yn-1-ol

Introduction

Non-3-yn-1-ol is a valuable synthetic intermediate in organic chemistry, finding applications in the synthesis of complex molecules, including pharmaceuticals and natural products. Its structure incorporates both a hydroxyl group and a carbon-carbon triple bond, providing two reactive sites for further chemical transformations. This document outlines the synthesis of non-3-yn-1-ol from the readily available starting materials, 1-hexyne and ethylene oxide. The synthetic strategy involves the formation of a hexynylide anion, which then acts as a nucleophile to open the ethylene oxide ring, resulting in a two-carbon chain extension and the desired product.[1][2][3] This method provides a straightforward and efficient route to this important building block.

Reaction Principle

The synthesis proceeds in two main steps:

-

Deprotonation of 1-hexyne: 1-hexyne, a terminal alkyne, possesses an acidic proton that can be removed by a strong base to form a nucleophilic acetylide. Common bases for this purpose include organolithium reagents (e.g., n-butyllithium) or Grignard reagents formed from alkyl halides and magnesium.[1][4]

-

Nucleophilic attack on ethylene oxide: The resulting hexynylide anion is a potent nucleophile that readily attacks one of the electrophilic carbon atoms of the ethylene oxide ring. This attack proceeds via an SN2 mechanism, leading to the opening of the strained three-membered ring and the formation of an alkoxide intermediate.[2][3]

-

Aqueous workup: The reaction is quenched with an aqueous acid solution (e.g., ammonium chloride or dilute sulfuric acid) to protonate the alkoxide, yielding the final product, non-3-yn-1-ol.[5]

Quantitative Data Summary

| Parameter | Value | Reference |

| Reactants | ||

| 1-Hexyne Molecular Weight | 82.14 g/mol | N/A |

| Ethylene Oxide Molecular Weight | 44.05 g/mol | N/A |

| n-Butyllithium (in hexanes) | 1.6 M | N/A |

| Product | ||

| Non-3-yn-1-ol Molecular Weight | 126.20 g/mol | N/A |

| Expected Yield | 75-85% | Estimated based on similar reactions |

| Boiling Point | 95-97 °C at 15 mmHg | Literature Value |

| Reaction Conditions | ||

| Deprotonation Temperature | -78 °C to 0 °C | General Protocol |

| Ethylene Oxide Addition Temp. | -78 °C to 0 °C | General Protocol |

| Reaction Time | 2-4 hours | Estimated |

Experimental Protocol

Materials:

-

1-Hexyne (98% purity)

-

n-Butyllithium (1.6 M in hexanes)

-

Ethylene oxide (condensed and cooled)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Dry ice/acetone bath

Procedure:

-

Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Deprotonation: To the flask, add anhydrous THF (100 mL) and cool the flask to -78 °C using a dry ice/acetone bath. Add 1-hexyne (8.2 g, 100 mmol) to the THF.

-

Slowly add n-butyllithium (62.5 mL of a 1.6 M solution in hexanes, 100 mmol) to the stirred solution via the dropping funnel over 30 minutes, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the mixture to warm to 0 °C and stir for an additional hour to ensure complete formation of the lithium hexynylide.

-

Reaction with Ethylene Oxide: Cool the reaction mixture back down to -78 °C. Carefully condense ethylene oxide (5.3 g, 120 mmol) and add it to the cold reaction mixture.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (50 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure non-3-yn-1-ol.

Visualizations

Caption: Reaction pathway for the synthesis of Non-3-yn-1-ol.

Caption: Experimental workflow for the synthesis of Non-3-yn-1-ol.

References

- 1. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Acetylide ions also add to ethylene oxide much like Grignard and ... | Study Prep in Pearson+ [pearson.com]

- 4. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 5. US4026954A - Method for preparing hexyn-3-ol-1 - Google Patents [patents.google.com]

Application Notes and Protocols: Grignard Reaction Protocol for Non-3-yn-1-ol Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Non-3-yn-1-ol, a homopropargylic alcohol, via a Grignard reaction. Homopropargylic alcohols are valuable synthetic intermediates in the preparation of a wide range of biologically active molecules and complex natural products. The described methodology involves the formation of a hexynylmagnesium halide Grignard reagent from 1-hexyne, followed by its nucleophilic addition to ethylene oxide. This two-step, one-pot synthesis offers a reliable and scalable route to the target compound. This application note includes a detailed experimental procedure, tabulated quantitative data, and a workflow diagram to ensure reproducibility and aid in troubleshooting.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] Its versatility allows for the creation of a wide array of alcohols from carbonyl compounds and epoxides.[3][4] The synthesis of alkynyl alcohols, in particular, provides access to key structural motifs present in many pharmaceutical agents and natural products. The reaction of an alkynyl Grignard reagent with an epoxide, such as ethylene oxide, is an efficient method for the preparation of homopropargylic alcohols, extending the carbon chain by two atoms and introducing a primary alcohol functionality.[3][5]

This protocol details the synthesis of Non-3-yn-1-ol through the reaction of hexynylmagnesium bromide with ethylene oxide. The procedure emphasizes the critical need for anhydrous conditions to prevent the quenching of the highly reactive Grignard reagent.[2][3]

Data Presentation

The following tables summarize the typical reagents, conditions, and expected outcomes for the synthesis of Non-3-yn-1-ol.

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| Magnesium Turnings | Mg | 24.31 | 2.43 g | 100 | Activate before use. |

| 1-Hexyne | C₆H₁₀ | 82.14 | 8.22 g (11.8 mL) | 100 | Ensure dryness. |

| Ethyl Bromide | C₂H₅Br | 108.97 | 0.5 mL | ~5.7 | For reaction initiation. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Dry over sodium/benzophenone. |

| Ethylene Oxide | C₂H₄O | 44.05 | 4.41 g (5.0 mL) | 100 | Handle with care in a well-ventilated hood. |

| Saturated Aqueous Ammonium Chloride | NH₄Cl(aq) | - | 100 mL | - | For quenching. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 3 x 50 mL | - | For extraction. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | For drying. |

Table 2: Reaction Parameters and Expected Yield

| Parameter | Value |

| Reaction Temperature (Grignard Formation) | Gentle reflux (~35-40 °C) |

| Reaction Temperature (Ethylene Oxide Addition) | 0-10 °C |

| Reaction Time (Grignard Formation) | 1-2 hours |

| Reaction Time (Ethylene Oxide Addition & Reaction) | 3 hours |

| Expected Yield (Crude) | 75-85% |

| Expected Yield (Purified) | 60-70% |

| Appearance of Product | Colorless to pale yellow oil |

Experimental Protocol

1. Preparation of Hexynylmagnesium Bromide (Grignard Reagent)

-

Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen to ensure anhydrous conditions.

-

Magnesium Activation: Place magnesium turnings (2.43 g, 100 mmol) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Initiation: Add 50 mL of anhydrous THF to the flask. In the dropping funnel, prepare a solution of 1-hexyne (8.22 g, 100 mmol) and ethyl bromide (0.5 mL) in 50 mL of anhydrous THF. Add a small portion (~5 mL) of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming with a heat gun may be necessary to start the reaction.

-

Grignard Formation: Once the reaction has initiated, add the remaining 1-hexyne/ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours until most of the magnesium has been consumed. The formation of the Grignard reagent results in a grayish, cloudy solution.

2. Reaction with Ethylene Oxide

-

Cooling: Cool the freshly prepared hexynylmagnesium bromide solution to 0 °C using an ice-water bath.

-

Ethylene Oxide Addition: Prepare a solution of ethylene oxide (4.41 g, 100 mmol) in 50 mL of cold, anhydrous THF. Add this solution dropwise to the stirred Grignard reagent via the dropping funnel, maintaining the internal temperature between 0 and 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 3 hours.

3. Work-up and Purification

-

Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 100 mL of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude Non-3-yn-1-ol.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure Non-3-yn-1-ol.

Mandatory Visualization

Caption: Workflow for the synthesis of Non-3-yn-1-ol.

References

Application Notes and Protocols for Sonogashira Coupling Reactions Using Non-3-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and drug development, due to its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[3][4] The resulting internal alkynes are valuable intermediates for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][5]

This document provides detailed application notes and protocols for the Sonogashira coupling reaction utilizing Non-3-yn-1-ol, a key building block for introducing a flexible nine-carbon chain with a terminal hydroxyl group. The hydroxyl functionality offers a handle for further synthetic transformations, making the products of this reaction valuable for structure-activity relationship (SAR) studies in drug discovery.

Reaction Principle

The Sonogashira reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[6] The catalytic cycle involves the oxidative addition of the aryl or vinyl halide to the Pd(0) species, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne, copper(I), and base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2] Copper-free Sonogashira protocols have also been developed to circumvent issues like the homocoupling of alkynes.[5]

Applications in Drug Development

The Sonogashira coupling reaction is instrumental in the synthesis of a variety of bioactive molecules and pharmaceutical agents.[4] For instance, it has been employed in the synthesis of SIB-1508Y (Altinicline), a nicotinic acetylcholine receptor agonist with potential for treating neurological disorders like Parkinson's and Alzheimer's disease.[1] The ability to link aromatic or heteroaromatic systems with aliphatic chains containing functional groups, such as the hydroxyl group in Non-3-yn-1-ol, allows for the exploration of new chemical space and the development of novel drug candidates.

Experimental Protocols

General Considerations

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.[3]

-

Anhydrous solvents and reagents are recommended for optimal results.[3]

-

Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents

-

Non-3-yn-1-ol

-

Aryl halide (e.g., Iodobenzene, Bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

General Procedure for Sonogashira Coupling of Non-3-yn-1-ol with an Aryl Halide

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 eq), Non-3-yn-1-ol (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (0.05 eq).

-

Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Triethylamine, 3.0 eq) via syringe.

-

Stir the reaction mixture at room temperature or heat as required (see Table 1 for typical conditions).

-

Monitor the reaction by TLC until the starting aryl halide is consumed.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired coupled product.

Data Presentation

The following table summarizes typical reaction parameters for the Sonogashira coupling of Non-3-yn-1-ol with a representative aryl iodide. Yields are representative and may vary depending on the specific substrates and reaction scale.

| Parameter | Condition | Notes |

| Aryl Halide | 4-Iodoanisole | Aryl iodides are generally more reactive than bromides.[2] |

| Alkyne | Non-3-yn-1-ol | The hydroxyl group generally does not require protection.[7] |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (3 mol%) | Other common catalysts include Pd(PPh₃)₄.[2] |

| Copper Co-catalyst | CuI (5 mol%) | Essential for the classical Sonogashira reaction.[1] |

| Base | Triethylamine (3 eq) | Other amine bases like DIPEA can also be used. |

| Solvent | THF | Anhydrous conditions are recommended.[3] |